5-(Hydroxymethyl)nicotinic acid
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Overview
Description
5-(Hydroxymethyl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is characterized by the presence of a hydroxymethyl group attached to the fifth position of the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(hydroxymethyl)nicotinic acid typically involves the hydroxymethylation of nicotinic acid. One common method is the reaction of nicotinic acid with formaldehyde in the presence of a base, such as sodium hydroxide, under controlled conditions. This reaction results in the formation of the hydroxymethyl derivative.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic processes. For example, the catalytic oxidation of 5-ethyl-2-methylpyridine with nitric acid is a well-established method for producing nicotinic acid derivatives . This method can be adapted to produce this compound by modifying the reaction conditions and catalysts used.
Chemical Reactions Analysis
Types of Reactions: 5-(Hydroxymethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed:
Oxidation: 5-Carboxynicotinic acid.
Reduction: 5-(Hydroxymethyl)nicotinic alcohol.
Substitution: Various substituted nicotinic acid derivatives depending on the substituent introduced.
Scientific Research Applications
5-(Hydroxymethyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for coenzymes such as nicotinamide adenine dinucleotide (NAD).
Mechanism of Action
The mechanism of action of 5-(hydroxymethyl)nicotinic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in the synthesis of NAD and NADP, which are essential coenzymes in cellular metabolism.
Pathways Involved: It plays a role in the regulation of lipid metabolism, inflammation, and oxidative stress.
Comparison with Similar Compounds
Nicotinic Acid:
Nicotinamide: An amide derivative of nicotinic acid, it is involved in the synthesis of NAD and NADP and has similar biological functions.
Methyl Nicotinate: The methyl ester of nicotinic acid, used in topical preparations for its vasodilatory effects.
Uniqueness: 5-(Hydroxymethyl)nicotinic acid is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical properties and reactivity. This functional group allows for additional modifications and derivatizations, making it a versatile compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
5-(hydroxymethyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-4-5-1-6(7(10)11)3-8-2-5/h1-3,9H,4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSDYSDJHGQXKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(=O)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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